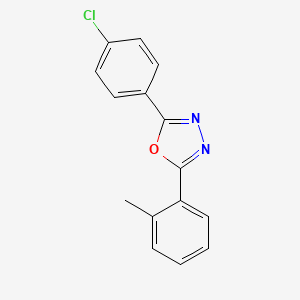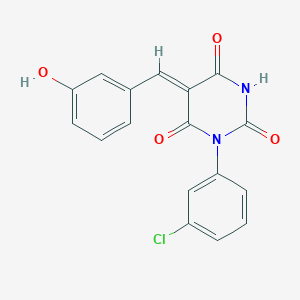![molecular formula C17H15ClFNO B3461875 3-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]acrylamide](/img/structure/B3461875.png)
3-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]acrylamide
Vue d'ensemble
Description
3-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]acrylamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CFA, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In
Mécanisme D'action
The mechanism of action of CFA is not fully understood, but it is believed to act on the cannabinoid receptor type 2 (CB2). CB2 is primarily found in the immune system and is involved in the regulation of inflammation and pain. CFA has been shown to activate CB2 receptors, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
CFA has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to have anti-tumor properties in cancer cell lines. In addition, CFA has been studied for its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
CFA has several advantages for laboratory experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It also has a well-defined chemical structure, which allows for accurate measurements and analysis. However, CFA also has some limitations in laboratory experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, its potential side effects and toxicity are not yet known.
Orientations Futures
There are several future directions for research on CFA. One area of research is the development of CFA analogs with improved potency and selectivity for CB2 receptors. Another area of research is the investigation of CFA's potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the potential side effects and toxicity of CFA in humans.
Applications De Recherche Scientifique
CFA has been studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. In addition, CFA has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO/c18-16-4-2-1-3-14(16)7-10-17(21)20-12-11-13-5-8-15(19)9-6-13/h1-10H,11-12H2,(H,20,21)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVHFLKJXPFYRK-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCCC2=CC=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3461804.png)
![4-fluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide](/img/structure/B3461814.png)
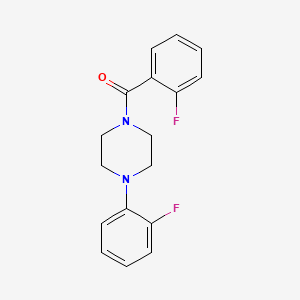

![N-[3-(acetylamino)phenyl]-2-[(2-nitrophenyl)thio]acetamide](/img/structure/B3461821.png)
![2-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3461824.png)

![N-[4-(3-methylphenoxy)phenyl]-4-nitrobenzamide](/img/structure/B3461832.png)
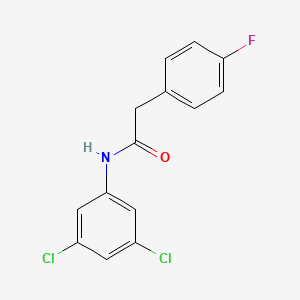
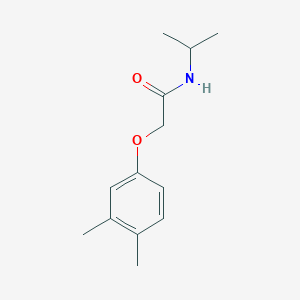

![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B3461879.png)
